N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide
Description
Propriétés
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrophenyl)sulfonyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O9S/c1-14-4-7-20(28(33)34)13-23(14)38(35,36)26(25(30)17-5-8-18(9-6-17)27(31)32)19-10-11-22-21(12-19)24(15(2)29)16(3)37-22/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVOYXIHADPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Substituent Impact on Sulfonyl Group Properties
Benzamide Group Variations
The 4-nitrobenzamide group in the target compound differs from:
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (), where a trifluoromethyl group significantly boosts electron-withdrawing effects and metabolic resistance .
- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (), which exhibit tunable ADME profiles depending on alkyl/aryl substitutions .
Table 2: Benzamide Group Modifications
Benzofuran Core Modifications
The 3-acetyl-2-methylbenzofuran core is conserved in many analogs (e.g., ). However, substitutions on the sulfonyl and benzamide groups dictate divergent properties:
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide () incorporates bromine and chlorine, which may enhance halogen bonding in target interactions .
- N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide () uses a 4-methylphenylsulfonyl group, balancing lipophilicity and steric effects .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- The target compound’s dual nitro groups likely reduce aqueous solubility compared to methoxy-substituted analogs () but improve membrane permeability .
- Derivatives in with fewer nitro groups (e.g., alkyl chains) show higher solubility but lower LogP values .
Metabolic Stability
- In contrast, trifluoromethyl groups () resist metabolic degradation .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide?
The synthesis of this compound involves multi-step reactions, including condensation, sulfonylation, and nitration. Key steps include:
- Benzofuran Core Formation : Acetylation and methylation of the benzofuran precursor under reflux conditions with catalysts like DMAP (4-dimethylaminopyridine) in DMF .
- Sulfonylation : Reaction of the benzofuran intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under reflux .
- Nitro Group Introduction : Nitration of the benzamide moiety using mixed acids (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | DMAP, DMF, 60°C | 36 h | ~65 |
| 2 | DCM, reflux | 48 h | ~70 |
| 3 | HNO₃/H₂SO₄, 0–5°C | 4 h | ~50 |
Q. What analytical techniques are critical for characterizing this compound?
Routine characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of nitro and acetyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline samples, SHELXL refinement (via programs like WinGX) resolves bond lengths/angles and validates stereochemistry .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to assess variables like temperature, stoichiometry, and catalyst loading .
- Flow Chemistry : Continuous-flow reactors for exothermic nitration steps to enhance safety and reproducibility .
- Catalyst Screening : Testing alternatives to DMAP (e.g., HOBt/DCC) to reduce reaction time .
Q. How should structural discrepancies between crystallographic and spectroscopic data be resolved?
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or refinement errors. Mitigation involves:
- Multi-Method Validation : Cross-check XRD data with DFT-calculated NMR shifts or IR spectra.
- Software Cross-Validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., OLEX2) .
- Twinned Data Analysis : Use SHELXD/SHELXE pipelines for challenging crystallographic datasets .
Q. What methodologies are recommended for evaluating the compound’s bioactivity in preclinical studies?
- In Vivo Models : Hyperlipidemic rodent models (e.g., high-fat diet-induced mice) to assess anti-lipidemic activity, with dose-response profiling .
- Target Identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like HMG-CoA reductase.
- Metabolic Stability : LC-MS/MS to monitor pharmacokinetics and metabolite formation .
Q. How can researchers address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and computational data on molecular conformation?
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